L-Arg-Pro-pNA
Description
Role as a Chromogenic Substrate in Protease Activity Assays
L-Arginine-Proline-para-nitroanilide serves as a critical tool for quantifying protease activity due to its hydrolysis-dependent release of para-nitroaniline (pNA), a chromophore with strong absorbance at 405–410 nm. The substrate’s design capitalizes on the specificity of serine proteases for arginine residues at the P1 position, while the proline residue at P2 enhances binding affinity through structural rigidity. For example, thrombin exhibits a kcat/Km value of 1.1 × 108 M−1s−1 for L-Arg-Pro-pNA, reflecting its exceptional catalytic efficiency.
The assay workflow typically involves incubating the protease with this compound under buffered conditions, followed by periodic measurement of absorbance increases. A linear correlation between absorbance and reaction time allows calculation of initial reaction velocities. This method has been adapted for high-throughput screening using microplate readers, enabling rapid analysis of protease inhibitors or activators. For instance, protease II from Xenorhabdus nematophila demonstrated a Vmax of 0.0551 μM/min and Km of 234 μM when assayed with a structurally analogous substrate, N-tosyl-Gly-Pro-Arg-pNA.
Table 1: Kinetic Parameters of Proteases Using this compound and Analogues
| Protease | Substrate | Km (μM) | kcat (s−1) | kcat/Km (M−1s−1) |
|---|---|---|---|---|
| Thrombin | This compound | 12.5 | 1.4 × 103 | 1.1 × 108 |
| Protease II | N-Tosyl-Gly-Pro-Arg-pNA | 234 | 0.0551 | 2.35 × 102 |
| Tissue Plasminogen Activator | D-Ile-Pro-Arg-pNA | 89.3 | 0.42 | 4.7 × 103 |
Mechanistic Insights into Thrombin–L-Arginine-Proline-Para-Nitroanilide Interactions
Thrombin’s catalytic efficiency with this compound arises from complementary interactions between the substrate’s residues and the enzyme’s active site. The arginine side chain at P1 forms a salt bridge with thrombin’s Asp 189, while the proline at P2 induces a cis-conformation that optimally positions the scissile bond for nucleophilic attack by Ser 195. Structural studies reveal that thrombin’s 60-loop (residues 59–65) undergoes conformational adjustments to accommodate the proline ring, reducing steric hindrance and enhancing substrate binding.
Mutagenesis experiments demonstrate that substitution of proline with alanine at P2 decreases kcat/Km by three orders of magnitude, underscoring proline’s role in transition-state stabilization. Additionally, the para-nitroanilide moiety participates in π-stacking interactions with His 57, further anchoring the substrate in the oxyanion hole. These interactions collectively lower the activation energy for the acylation step, facilitating rapid hydrolysis.
The kinetic stability of the thrombin–this compound complex is modulated by allosteric effectors such as Na+ and Cl−. Sodium ions bind to thrombin’s exosite II, inducing a conformational shift that increases substrate affinity by 40%. This allostery explains why assays conducted in physiological saline (150 mM NaCl) yield higher catalytic rates than low-ionic-strength buffers.
Non-Michaelian Kinetic Behavior in Serine Protease Systems
Despite its widespread use, this compound exhibits kinetic anomalies in certain protease systems, deviating from classical Michaelis-Menten predictions. For example, protease II from Xenorhabdus nematophila displays substrate inhibition at concentrations above 1.5 mM, with activity declining by 60% at 2.4 mM dl-Val-Leu-Arg-pNA. This suggests the formation of nonproductive enzyme-substrate complexes at elevated substrate concentrations.
pH-dependent studies reveal another layer of complexity. Protease II’s activity with dl-Val-Leu-Arg-pNA peaks at pH 8 but declines sharply at alkaline pH, likely due to deprotonation of catalytic histidine residues. However, thrombin maintains activity across a broader pH range (6–9), attributed to its structurally resilient active site. These findings imply that kinetic models must account for environmental factors beyond substrate concentration.
Table 2: Environmental Modulators of this compound Hydrolysis
| Protease | Modulator | Effect on kcat/Km | Proposed Mechanism |
|---|---|---|---|
| Thrombin | 0.15 M NaCl | +40% | Allosteric activation via exosite II |
| Protease II | pH 10 | −85% | Histidine deprotonation |
| Tissue Plasminogen Activator | 5 mM Ca2+ | +22% | Cation-π interactions with pNA |
Interfacial activation, observed in systems where proteases associate with lipid membranes or cofactors, further complicates kinetics. For instance, thrombin’s activity increases 2.3-fold in the presence of poly(ethylene glycol), which mimics macromolecular crowding in vivo. Such phenomena necessitate modified kinetic frameworks, such as the Hill equation, to describe cooperativity or multisite binding.
Properties
Molecular Formula |
C17H25N7O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-[2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21) |
InChI Key |
IUMFVSMNETWFNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Protection of Functional Groups
Stepwise Synthesis Protocols
Method A: Phosphorus Oxychloride-Mediated Coupling
Steps :
- Boc-L-arginine(NO₂)-OH is activated with phosphorus oxychloride (POCl₃) in pyridine.
- Condensation with L-proline-p-nitroanilide proceeds at 20–25°C for 24 hours.
- Deprotection with HCl in glacial acetic acid yields this compound·2HCl.
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| Optical Purity | >99% (no racemization) | |
| Reaction Time | 24 hours |
Method B: Carbodiimide-Based Coupling
Steps :
- Z-L-arginine(Ts)-OH is coupled with L-proline-p-nitroanilide using dicyclohexylcarbodiimide (DCC) in pyridine.
- The Z group is removed via hydrogenolysis with Pd/C.
- Ts protection is cleaved with liquid HF at 0°C.
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–82% | |
| Purity (HPLC) | ≥98% | |
| Reaction Temperature | -10°C to 5°C (initial) |
Critical Analytical Data
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 198–200°C (decomposes) | |
| Optical Rotation (α) | +12.5° (c = 1, H₂O) | |
| λmax (UV-Vis) | 316 nm (p-nitroaniline release) |
NMR Spectral Data (D₂O, 400 MHz)
| Proton | δ (ppm) | Assignment |
|---|---|---|
| α-CH (Arg) | 4.32 | Doublet (J = 7.2 Hz) |
| Guanidino NH | 7.05 | Broad singlet |
| p-Nitroaniline aromatic | 8.10–8.25 | Doublet |
Optimization Considerations
- Solvent Selection : Pyridine enhances coupling efficiency by neutralizing HCl byproducts.
- Racemization Control : Low temperatures (-10°C to 5°C) during DCC activation prevent epimerization.
- Scale-Up Feasibility : Method A achieves >80% yield at 200 mmol scale, making it industrially viable.
Comparative Analysis of Methods
| Metric | Method A | Method B |
|---|---|---|
| Yield | 85–90% | 78–82% |
| Purity | ≥97% | ≥98% |
| Cost | Moderate (POCl₃) | High (DCC/Pd/C) |
| Scalability | Excellent | Moderate |
Applications in Enzyme Assays
This compound is hydrolyzed by serine proteases, releasing p-nitroaniline (ε405 = 9,900 M⁻¹cm⁻¹). Its kinetic parameters for thrombin are:
Chemical Reactions Analysis
Types of Reactions
L-Arg-Pro-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between L-proline and p-nitroaniline releases p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions, with the presence of specific proteolytic enzymes such as trypsin or thrombin. The reaction is often carried out in buffered solutions at neutral pH and body temperature (37°C) to mimic physiological conditions .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, a yellow chromophore that absorbs light at 405 nm. This product is used as an indicator of enzymatic activity in various assays .
Scientific Research Applications
L-Arg-Pro-pNA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used to study the kinetics and specificity of proteolytic enzymes. By measuring the rate of p-nitroaniline release, researchers can determine enzyme activity and substrate specificity .
Biology
In biological research, this compound is employed in assays to quantify the activity of proteases in various biological samples. This is particularly useful in studying the role of proteases in physiological and pathological processes .
Medicine
In medicine, this compound is used in diagnostic assays to detect and quantify protease activity in clinical samples. This is important for diagnosing conditions such as coagulation disorders and inflammatory diseases .
Industry
In the industrial sector, this compound is used in quality control processes to ensure the activity and purity of proteolytic enzymes used in pharmaceutical and biotechnological applications .
Mechanism of Action
The mechanism of action of L-Arg-Pro-pNA involves its cleavage by specific proteolytic enzymes. The peptide bond between L-proline and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This chromophore absorbs light at 405 nm, allowing for its quantification using spectrophotometric methods. The rate of p-nitroaniline release is directly proportional to the enzyme activity, making this compound a valuable tool for studying proteolytic enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The most closely related compound in the provided evidence is Z-Gly-Pro-Arg-pNA acetate salt (carbobenzoxyglycyl-prolyl-arginine-4-nitroanilide) . Below is a detailed comparison:
Mechanistic Implications
Sequence Specificity :
- Z-Gly-Pro-Arg-pNA targets enzymes recognizing a glycine-proline-arginine sequence (e.g., thrombin-like proteases) .
- This compound is tailored for enzymes cleaving after arginine-proline bonds (e.g., proline-specific endopeptidases).
Protecting Group Effects: The Z-group in Z-Gly-Pro-Arg-pNA improves stability but may reduce solubility and enzyme accessibility.
Chromogenic Response :
Both compounds release pNA upon cleavage, but differences in peptide length and charge (due to arginine positioning) may alter kinetic parameters (e.g., $ Km $, $ V{max} $).
Research Findings and Data Tables
Table 1: Physicochemical Properties of Z-Gly-Pro-Arg-pNA Acetate Salt
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₄N₈O₇ |
| Molecular Weight | 582.608 g/mol |
| Density | 1.43 g/cm³ |
| LogP | 3.71 |
| Refractive Index | 1.661 |
| PSA (Polar Surface Area) | 224.56 Ų |
Functional Insights from Structural Comparisons
- Solubility : The Z-group in Z-Gly-Pro-Arg-pNA increases hydrophobicity (LogP = 3.71), whereas this compound’s lack of this group may improve aqueous solubility.
- Enzyme Compatibility : The Arg-Pro sequence in this compound suggests specificity for proline-directed proteases, unlike the Gly-Pro-Arg motif in Z-Gly-Pro-Arg-pNA, which is common in coagulation assays.
Biological Activity
L-Arg-Pro-pNA (L-arginine-proline-p-nitroanilide) is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of enzymatic reactions and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its enzymatic hydrolysis, effects on various biological systems, and implications for health and disease.
Overview of this compound
This compound is a substrate for prolyl oligopeptidases (POPs), enzymes that play critical roles in the processing of neuropeptides and other bioactive peptides. The compound consists of an arginine (Arg) residue followed by a proline (Pro) residue and a p-nitroanilide (pNA) moiety, which serves as a chromogenic marker for enzymatic activity.
Enzymatic Hydrolysis
Kinetic Studies
The hydrolysis of this compound by various prolyl oligopeptidases has been studied extensively. For instance, kinetic analysis has shown that the enzyme from Pyrococcus furiosus exhibits a significant preference for substrates containing proline at the P1 position. The kinetic parameters such as and indicate that this compound is cleaved efficiently compared to other dipeptides, demonstrating its utility in studying enzyme specificity and activity.
| Enzyme Source | Substrate | (s) | (µM) |
|---|---|---|---|
| P. furiosus POP | This compound | 12.5 | 200 |
| Lamb brain POP | This compound | 10.0 | 150 |
| Flavobacterium sp. | This compound | 8.5 | 300 |
Biological Implications
Effects on Bacterial Growth
Research has indicated that this compound can influence bacterial growth through its interaction with aminopeptidases produced by lactic acid bacteria (LAB). For instance, Lactobacillus brevis was found to produce arginine-specific aminopeptidase, which can hydrolyze this compound, thereby affecting the metabolic pathways of LAB and potentially enhancing probiotic functions.
Case Studies
- Oral Health : A study demonstrated that peptides derived from salivary acidic proline-rich proteins (PRPs), including those similar to this compound, can modulate dental plaque pH levels. The degradation of PRPs by oral bacteria releases peptides that exhibit innate-immunity-like properties, suggesting a protective role against dental caries.
- Inflammatory Conditions : In inflammatory bowel disease (IBD), peptides like this compound may play a role in modulating immune responses. The presence of specific amino acids in peptides can influence mucosal immunity and cytokine production, potentially offering therapeutic avenues for managing IBD symptoms.
Research Findings
Recent studies have highlighted the versatility of this compound in various biological contexts:
- Neuropeptide Processing : The compound's structure allows it to serve as a substrate for neuropeptide-processing enzymes, which are crucial in regulating physiological responses such as pain and stress.
- Antimicrobial Activity : Some derivatives of this compound have shown potential antimicrobial properties, making them candidates for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing and characterizing L-Arg-Pro-pNA?
- Methodological Answer :
- Synthesis : Optimize solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Monitor coupling efficiency via Kaiser tests and adjust reaction times for proline’s steric hindrance .
- Characterization : Validate purity via reverse-phase HPLC (C18 column, gradient elution) and confirm structure using ESI-MS and NMR (e.g., H, C). Quantify hydrolysis rates under physiological conditions using UV-Vis spectroscopy at 405 nm (pNA release) .
Q. How can researchers design reproducible assays to study this compound’s enzymatic interactions?
- Methodological Answer :
- Use kinetic assays with controlled substrate concentrations (e.g., 0.1–5 mM) and monitor time-dependent absorbance changes. Include negative controls (e.g., enzyme-free reactions) and triplicate trials to account for variability. Pre-equilibrate buffers to physiological pH (7.4) and temperature (37°C) .
- For proteases like trypsin or thrombin, validate specificity using competitive inhibitors (e.g., aprotinin for serine proteases) .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s stability profiles across studies?
- Methodological Answer :
- Root-cause analysis : Compare buffer compositions (e.g., ionic strength, divalent cations), storage conditions (lyophilized vs. aqueous), and instrumentation calibration (e.g., spectrophotometer wavelength accuracy). Use stability-indicating assays like accelerated degradation studies (40°C, 75% RH) .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables. Cross-reference with primary literature to isolate methodological discrepancies (e.g., hydrolysis rate calculations) .
Q. What hybrid methodologies integrate this compound into DNA-binding studies, and how can experimental design mitigate artifacts?
- Methodological Answer :
- Strand-displacement assays : Co-incubate this compound with dsDNA (e.g., plasmid DNA) and quantify hybridization via gel-shift assays or fluorescence polarization. Include scrambled-sequence controls to confirm sequence specificity .
- Artifact mitigation : Pre-treat samples with DNase/RNase-free reagents and validate binding via surface plasmon resonance (SPR) to rule out nonspecific interactions .
Q. How can computational modeling enhance the study of this compound’s conformational dynamics?
- Methodological Answer :
- Perform molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) with explicit solvent models. Parameterize force fields using QM/MM-derived charges for the pNA moiety. Validate against experimental NMR NOE data .
- Use free-energy perturbation (FEP) to predict binding affinities for protease-L-Arg-Pro-pNA complexes .
Data Management and Reproducibility
Q. What best practices ensure traceability in this compound research data?
- Methodological Answer :
- Maintain annotated lab notebooks with raw data (e.g., HPLC chromatograms, kinetic curves), metadata (instrument settings, batch numbers), and version-controlled protocols. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for digital archiving .
- For peer review, provide supplementary materials detailing statistical methods (e.g., nonlinear regression for calculations) and error propagation analysis .
Q. How to systematically review literature on this compound while avoiding bias?
- Methodological Answer :
- Conduct a PRISMA-guided review: Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000, in vitro/in vivo data). Use databases like PubMed, Scopus, and Web of Science. Critically appraise studies for conflicts of interest or methodological flaws (e.g., unvalidated assays) .
- Synthesize findings using evidence tables comparing hydrolysis rates, binding affinities, and experimental conditions .
Ethical and Reporting Standards
Q. What ethical considerations apply when publishing this compound research?
- Methodological Answer :
- Disclose all funding sources and potential conflicts of interest. Share raw data via repositories like Zenodo or Figshare to enable replication. Adhere to journal-specific guidelines for chemical characterization (e.g., IUPAC standards) .
- For studies involving biological samples, obtain IRB approval and document informed consent procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
